4-(Oxan-4-yl)oxane-2,6-dione

Beschreibung

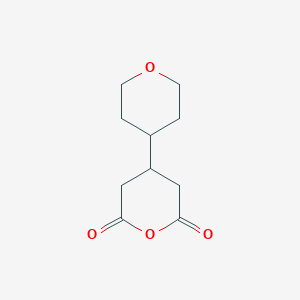

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(oxan-4-yl)oxane-2,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c11-9-5-8(6-10(12)14-9)7-1-3-13-4-2-7/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDCCEMLEVRWBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2CC(=O)OC(=O)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Oxan 4 Yl Oxane 2,6 Dione and Analogous Cyclic Anhydrides

Retrosynthetic Analysis of the Compound's Structure

A retrosynthetic analysis of 4-(oxan-4-yl)oxane-2,6-dione (I) reveals two primary disconnection points. The most logical disconnection is at the anhydride (B1165640) C-O bonds, leading back to the corresponding dicarboxylic acid, 4-(oxan-4-yl)pentanedioic acid (II). This precursor already contains the key carbon skeleton with the tetrahydropyran (B127337) (oxane) substituent in place.

A further disconnection of the C-C bond at the 4-position of the pentanedioic acid chain suggests precursors such as a malonic ester derivative and a suitable tetrahydropyran-containing electrophile. This approach allows for the construction of the substituted glutaric acid backbone prior to the final cyclization to the anhydride.

Classical Condensation Reactions for Oxane-2,6-dione Core Synthesis

The formation of the oxane-2,6-dione (glutaric anhydride) core is a well-established transformation in organic synthesis.

Glutaric Acid Anhydride Formation via Dehydration

The most direct method for synthesizing the glutaric anhydride ring is the intramolecular dehydration of glutaric acid or its substituted derivatives. libretexts.orgreactory.app This reaction is typically achieved by heating the dicarboxylic acid, often at temperatures ranging from 250-280°C, to drive off a molecule of water. To prevent oxidation at these high temperatures, the reaction is often carried out under an inert atmosphere, such as nitrogen. Industrial-scale production may employ vacuum distillation or molecular sieves to efficiently remove water and shift the equilibrium towards the anhydride product. For instance, heating glutaric acid above 260°C for 4 hours can lead to yields of 80-85% with high purity after recrystallization.

Some cyclic anhydrides can also be formed from their corresponding dicarboxylic acids with gentle heating. libretexts.org

Utilizing Carboxylic Acid Precursors and Anhydrous Agents

Alternatively, the cyclization can be facilitated at lower temperatures by using a dehydrating agent. Acetic anhydride is a common reagent for this purpose, reacting with the dicarboxylic acid to form the cyclic anhydride and acetic acid as a byproduct. orgsyn.org The excess acetic anhydride and acetic acid can then be removed by distillation. orgsyn.org Other dehydrating agents like phosphorous pentoxide can also be employed. reactory.app For substituted glutaric anhydrides, such as β-methylglutaric anhydride, a method involving heating with acetic anhydride followed by distillation under reduced pressure has been reported to give good yields. orgsyn.org

A patent describes a process for preparing substituted glutaric anhydrides, such as 1,1-cyclohexanediacetic acid anhydride, by heating the corresponding diacid to 250-280°C to induce dehydration. google.com This general principle can be applied to other substituted glutaric acids.

| Method | Reagents/Conditions | Typical Yields | Notes |

| Thermal Dehydration | Heating (250-280°C) | 80-85% | Often requires inert atmosphere; water removal is key. |

| Acetic Anhydride | Acetic anhydride, heat | 60-90% orgsyn.orgorgsyn.org | Lower reaction temperatures; byproducts removed by distillation. orgsyn.orgorgsyn.org |

| Other Dehydrating Agents | e.g., Phosphorous pentoxide | Variable | Effective for acid-sensitive substrates. reactory.app |

Strategies for Introducing the Oxan-4-yl Substituent

The introduction of the oxan-4-yl group onto the glutaric anhydride backbone requires specific synthetic strategies focusing on the formation and functionalization of the tetrahydropyran ring.

Cyclization Reactions of Diols or Hydroxyesters for Oxane Ring Formation

The tetrahydropyran (oxane) ring is a common structural motif in many natural products and can be synthesized through various cyclization reactions. beilstein-journals.org A prevalent method involves the acid-catalyzed intramolecular cyclization of a diol. testbook.com In this process, protonation of one hydroxyl group leads to the elimination of water, forming a carbocation which is then attacked by the remaining hydroxyl group to form the cyclic ether. testbook.com The formation of a six-membered ring is generally thermodynamically favored. testbook.com

The synthesis of the oxane ring can also be achieved through the cyclization of appropriate diols or epoxides. For instance, intramolecular nucleophilic substitution of a hydroxyalkyl precursor can yield the tetrahydropyran ring system. The Prins reaction, which involves the acid-promoted cyclization of a homoallylic alcohol with an aldehyde, is another powerful technique for the stereoselective synthesis of substituted tetrahydropyrans. beilstein-journals.org

A bioinspired strategy has been developed for the enantioselective synthesis of bicyclic oxygen heterocycles, including the trans-2,8-dioxabicyclo[4.4.0]decane framework, which involves the cyclization of diol precursors. lookchem.com This highlights the versatility of diol cyclization in constructing complex oxane-containing structures.

Functionalization of the Tetrahydropyran Core

An alternative approach is to start with a pre-functionalized tetrahydropyran core and build the glutaric anhydride moiety onto it. Modern techniques like photoredox catalysis have emerged as powerful tools for the direct functionalization of saturated heterocycles, including tetrahydropyran. princeton.edu This allows for the introduction of various functional groups onto the THP ring, which can then be elaborated into the desired dicarboxylic acid precursor. For example, a 4-carboxymethyl-tetrahydropyran core can be functionalized at the 2-position, and the carboxyl group can then be used in further synthetic transformations. princeton.edu

The functionalization of the tetrahydropyran core can also be achieved through more traditional methods. For instance, a triblock copolymer containing tetrahydropyran acrylate (B77674) has been functionalized using photo-initiated thiol-ene radical reactions. nih.gov While this example is in a polymer context, the underlying chemical principles can be applied to small molecule synthesis.

| Precursor | Reagent/Method | Product |

| 1,5-Diol | Acid catalyst (e.g., PTSA) | Tetrahydropyran ring |

| Homoallylic alcohol and aldehyde | Acid promoter (e.g., triflic acid) | Substituted tetrahydropyran |

| Tetrahydropyran | Photoredox catalysis | Functionalized tetrahydropyran |

Advanced Catalytic Approaches in Related Tetrahydropyran Synthesis

The construction of the tetrahydropyran ring, a central feature of 4-(Oxan-4-yl)oxane-2,6-dione, is a focal point of modern synthetic chemistry. The prevalence of the THP moiety in pharmaceuticals has spurred the development of innovative catalytic methods to achieve high levels of control over stereochemistry and yield.

Palladium-Catalyzed Oxidative Heck Redox-Relay Strategies

A significant advancement in the synthesis of substituted tetrahydropyrans involves the use of palladium-catalyzed oxidative Heck redox-relay reactions. acs.orgnih.govstrath.ac.uknih.gov This powerful strategy allows for the installation of stereogenic centers at positions remote from existing functionalities within acyclic alkenol systems, exhibiting high stereoselectivity. acs.orgnih.gov The process is characterized by the stereoselective formation of a new carbon-carbon bond, after which the palladium catalyst "walks" along the alkyl chain through a sequence of syn-β-hydride elimination and syn-migratory insertion steps. acs.orgnih.gov This "chain walk" concludes with an oxidative deprotonation, yielding the desired aldehyde or ketone. nih.gov

This methodology has been successfully applied to the synthesis of functionalized 2,6-trans-tetrahydropyrans from an enantiopure dihydropyranyl alcohol in a single step with excellent selectivity. acs.orgnih.govstrath.ac.uknih.gov The reaction proceeds through a novel exo-cyclic migration pathway. acs.orgstrath.ac.uknih.gov Oxidative versions of this reaction often employ boronic acids and have been used to create C-aryl-containing 2,6-trans-tetrahydropyrans under mild conditions. acs.orgnih.gov For instance, the reaction of (R)- or (S)-dihydropyranyl alcohol with various arylboronic acids in the presence of a palladium acetate (B1210297) catalyst and a PyrOx ligand can generate a range of 2,6-trans-tetrahydropyrans. acs.org While many arylboronic acids are well-tolerated, those that are more electron-deficient or certain heteroaromatic ones may result in lower yields or require adjusted reaction conditions. acs.org

Table 1: Palladium-Catalyzed Oxidative Heck Redox-Relay for Synthesis of 2,6-trans-Tetrahydropyrans acs.org

| Entry | Arylboronic Acid | Catalyst System | Yield (%) | Stereoselectivity |

| 1 | p-FC₆H₄B(OH)₂ | 10 mol % Pd(OAc)₂, 15 mol % (R)-PyrOx L1, 4 mol % Cu(OTf)₂ | 75 | >20:1 dr, 99% ee |

| 2 | p-(Trifluoromethyl)phenylboronic acid | 10 mol % Pd(OAc)₂ | Trace | N/A |

| 3 | p-(Trifluoromethyl)phenylboronic acid | 20 mol % Pd(OAc)₂ | 45 | >20:1 dr, 99% ee |

| 4 | 2-Furanylboronic acid | 10 mol % Pd(OAc)₂ | 41 | >20:1 dr, 94% ee |

| 5 | Pyrimidylboronic acid | 10 mol % Pd(OAc)₂ | No Reaction | N/A |

Conditions: 2 equiv of boronic acid, DMF (0.1 M), 3 Å MS, air, room temperature, 24 h; then NaBH₄, MeOH, 0 °C, 3 h. Data is an average of two runs.

Enantioselective and Diastereoselective Synthesis

Achieving precise control over the three-dimensional arrangement of atoms is paramount in modern synthesis, leading to the development of numerous enantioselective and diastereoselective methods for constructing substituted tetrahydropyrans. nih.gov These methods include established techniques like Prins cyclizations, hetero-Diels-Alder reactions, and intramolecular nucleophilic additions. nih.gov

Enantioselective Synthesis: Enantioselective approaches aim to produce one enantiomer of a chiral molecule in excess over the other. A notable strategy is the "clip-cycle" reaction, which utilizes a chiral phosphoric acid to catalyze an intramolecular oxa-Michael cyclization. whiterose.ac.ukrsc.org This method has proven effective for synthesizing spiro-tetrahydropyrans with excellent enantioselectivity, reaching up to 99% enantiomeric excess (ee). whiterose.ac.uk Another advanced technique is the enantioselective cross-dehydrogenative coupling (CDC) of β-ketoesters with oxocarbenium ions, which employs a merged chiral Lewis acid and oxidation strategy to produce substituted tetrahydropyrans in high yields and enantioselectivities. nih.govscispace.com This process involves the in situ generation of both the nucleophilic and electrophilic partners. nih.gov Furthermore, the desymmetrization of meso cyclic anhydrides using chiral catalysts, such as modified Cinchona alkaloids, provides an effective route to chiral hemiesters with high optical purity. acs.org

Diastereoselective Synthesis: Diastereoselective methods focus on forming a specific diastereomer out of multiple possibilities. One such method involves the aldol (B89426) reaction of β-ketoesters with aldehydes, followed by a tandem Knoevenagel condensation/intramolecular Michael addition sequence, which yields highly substituted tetrahydropyran-4-ones as single diastereomers. acs.orgnih.gov Another versatile approach is the indium trichloride-mediated cyclization of homoallyl alcohols with aldehydes. organic-chemistry.orgnih.gov This reaction demonstrates excellent diastereoselectivity, with the stereochemical outcome being dependent on the geometry of the starting homoallyl alcohol; trans-homoallyl alcohols typically yield (up-down-up) 2,3,4-trisubstituted products, while cis-isomers give (up-up-up) products. organic-chemistry.orgnih.gov Iron(III) chloride has also been used as a catalyst in an eco-friendly method to synthesize cis-2,6-disubstituted tetrahydropyrans with high diastereoselectivity (up to 98/2) through a process of thermodynamic equilibration. organic-chemistry.org Additionally, a one-pot sequential catalysis combining a copper(II)-catalyzed Henry reaction with a camphorsulfonic acid-catalyzed oxa-Michael reaction affords cis-2,6-disubstituted tetrahydropyrans with outstanding diastereoselectivities (dr >99:1). acs.org

Table 2: Comparison of Diastereoselective Tetrahydropyran Synthesis Methods

| Method | Key Reagents/Catalyst | Typical Product | Diastereoselectivity (dr) | Reference |

| Tandem Knoevenagel/Michael | Base catalyst | Highly substituted THP-4-ones | Single diastereomer | acs.orgnih.gov |

| InCl₃-Mediated Cyclization | InCl₃, Homoallyl alcohols, Aldehydes | Polysubstituted THPs | Excellent, geometry-dependent | organic-chemistry.orgnih.gov |

| Iron-Catalyzed Equilibration | FeCl₃·6H₂O | cis-2,6-Disubstituted THPs | Up to 98:2 | organic-chemistry.org |

| Sequential Henry/Oxa-Michael | Cu(II) catalyst, CSA | cis-2,6-Disubstituted THPs | >99:1 | acs.org |

Purity Assessment and Scale-Up Considerations in Synthesis

The successful transition of a synthetic route from laboratory research to industrial production hinges on robust methods for purity assessment and careful consideration of scale-up challenges, particularly for compounds like cyclic anhydrides.

Purity Assessment: The purity of cyclic anhydrides and their derivatives is commonly assessed using a range of analytical techniques. Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for analyzing both crude and purified products. mdpi.com For chiral compounds, determining the enantiomeric excess (ee) is crucial. This is often accomplished using chiral chromatography techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), as well as ¹H NMR analysis with chiral shift reagents. acs.org In some synthetic procedures, such as the Castagnoli-Cushman reaction for preparing lactams from cyclic anhydrides, it is possible to achieve high purity (>85%) without the need for chromatographic purification. researchgate.net

Scale-Up Considerations: Scaling up the synthesis of cyclic anhydrides requires addressing several factors to ensure efficiency, safety, and product quality. Conventional methods for preparing cyclic anhydrides by dehydrating dicarboxylic acids can be problematic on a larger scale due to the use of excess toxic reagents and difficulties in their complete removal from the final product. researchgate.net Therefore, developing catalytic systems that operate under mild conditions with high yield and selectivity is a key goal. researchgate.net

Some modern synthetic methods are designed with scalability in mind. The Castagnoli-Cushman reaction, for example, has been noted for its amenability to both parallel synthesis and scale-up. researchgate.net Similarly, the catalytic desymmetrization of cyclic anhydrides has been successfully demonstrated on a preparative, gram-scale, highlighting its practical utility. acs.orgnih.gov A significant advantage in scale-up is the ability to easily recover and reuse the catalyst, which has been achieved in these desymmetrization reactions. acs.org For large-scale industrial production, continuous processing methods like reactive extrusion can be employed, as demonstrated in the modification of starch with cyclic anhydrides at a pilot plant scale. mdpi.com The choice of solvent can also be critical; for instance, in certain catalytic desymmetrizations, switching the solvent from toluene (B28343) to ether significantly improved enantioselectivity. acs.org

Reactivity and Reaction Mechanisms of 4 Oxan 4 Yl Oxane 2,6 Dione

Electrophilic Nature of Carbonyl Groups in Cyclic Anhydrides

The core reactivity of cyclic anhydrides, including the parent structure oxane-2,6-dione (glutaric anhydride), stems from the electrophilic character of the carbonyl carbons. reactory.appmatrix-fine-chemicals.com The two carbonyl groups are linked through an oxygen atom, which withdraws electron density from the carbonyl carbons, rendering them susceptible to attack by nucleophiles. This inherent electrophilicity is the driving force for the various reactions that cyclic anhydrides undergo.

The presence of the oxan-4-yl substituent on the oxane-2,6-dione ring is not expected to significantly alter this fundamental electrophilic nature. The substituent is primarily an alkyl ether group and is unlikely to exert a strong electronic effect on the anhydride (B1165640) functionality.

Nucleophilic Ring-Opening Reactions

The most characteristic reaction of cyclic anhydrides is nucleophilic acyl substitution, which leads to the opening of the anhydride ring. This process is fundamental to the use of cyclic anhydrides in synthesis.

Reactions with Alcohols to Form Esters

In line with the general reactivity of cyclic anhydrides, 4-(Oxan-4-yl)oxane-2,6-dione is expected to react with alcohols to yield monoesters. In this reaction, the alcohol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons. This is followed by the cleavage of the acyl-oxygen bond, resulting in the opening of the ring and the formation of a compound containing both an ester and a carboxylic acid functional group. The reaction is typically carried out in the presence of a base or under acidic conditions to facilitate the reaction.

General Reaction Scheme:

While no specific studies detailing this reaction for 4-(Oxan-4-yl)oxane-2,6-dione are available, the synthesis of esters from the related glutaric anhydride is a well-documented transformation.

Reactions with Amines to Form Amides

Similarly, the reaction of 4-(Oxan-4-yl)oxane-2,6-dione with primary or secondary amines is predicted to result in the formation of the corresponding amides. The amine, being a stronger nucleophile than an alcohol, will readily attack a carbonyl carbon, leading to the ring-opened product containing an amide and a carboxylic acid. This type of reaction is widely used for the synthesis of polyamides and other amide-containing molecules. For instance, glutaric anhydride reacts with anilines to form piperidine-2,6-dione derivatives after a subsequent cyclization step. researchgate.net

General Reaction Scheme:

Ring-Opening Polymerization Initiated by Nucleophiles

Cyclic anhydrides can undergo ring-opening polymerization (ROP) to form polyesters. This process is typically initiated by a nucleophile, such as an alcohol, in the presence of a catalyst. The initiation step involves the nucleophilic attack on a carbonyl group and ring-opening to form a monomer with a terminal hydroxyl and carboxyl group. This monomer can then react with other monomers to propagate the polymer chain.

Given its cyclic anhydride structure, it is plausible that 4-(Oxan-4-yl)oxane-2,6-dione could serve as a monomer in ROP. The resulting polyester (B1180765) would feature the oxan-4-yl substituent along the polymer backbone, potentially influencing the physical and chemical properties of the material. However, no specific studies on the ring-opening polymerization of this particular compound have been identified.

Comparative Reactivity Studies

Detailed comparative reactivity studies involving 4-(Oxan-4-yl)oxane-2,6-dione are not available in the reviewed literature.

Influence of Ring Strain on Reactivity (e.g., vs. Succinic Anhydride)

The reactivity of cyclic anhydrides is influenced by the strain within the ring. Smaller rings, such as succinic anhydride (a five-membered ring), generally exhibit higher ring strain compared to larger rings like glutaric anhydride (a six-membered ring). This increased strain in succinic anhydride makes it more reactive towards nucleophilic attack.

The oxane-2,6-dione core of 4-(Oxan-4-yl)oxane-2,6-dione is a six-membered ring, similar to glutaric anhydride. Therefore, its reactivity is expected to be more comparable to glutaric anhydride than to the more strained succinic anhydride. The large, non-polar oxan-4-yl substituent may introduce steric hindrance, potentially slowing down the rate of nucleophilic attack compared to the unsubstituted glutaric anhydride. However, without experimental data, this remains a theoretical consideration.

Substituent Effects on Reaction Kinetics and Selectivity

The presence of the spiro-linked oxan-4-yl group at the 4-position of the glutaric anhydride ring is anticipated to exert significant steric and electronic effects on the reactivity of the anhydride carbonyls.

Steric Hindrance: The bulky oxane substituent is expected to sterically hinder the approach of nucleophiles to the adjacent carbonyl carbons. This hindrance would likely lead to a decrease in reaction rates compared to unsubstituted glutaric anhydride. Furthermore, the two carbonyl groups are diastereotopic, meaning a chiral nucleophile could potentially exhibit selectivity for one carbonyl over the other, leading to diastereomeric products. In reactions with sterically demanding reagents, regioselectivity favouring attack at the less hindered carbonyl group (C6) may be observed. Studies on substituted glutaric anhydrides have shown that alkyl substituents can influence reaction rates and product ratios. publish.csiro.aupublish.csiro.au

Electronic Effects: The ether oxygen of the spiro-oxane ring could have a subtle electron-withdrawing inductive effect, which might slightly enhance the electrophilicity of the carbonyl carbons. However, this effect is likely to be modest due to the number of separating sigma bonds.

Further Functionalization Pathways

Beyond the inherent reactivity of the anhydride ring, 4-(Oxan-4-yl)oxane-2,6-dione offers several pathways for further chemical modification, including oxidation, reduction, and substitution reactions on the pyran ring.

Oxidation Reactions

The oxane ring of 4-(Oxan-4-yl)oxane-2,6-dione presents opportunities for oxidative functionalization. The methylene (B1212753) groups adjacent to the ether oxygen are potential sites for oxidation. Bioinspired manganese complexes have been shown to be effective catalysts for the enantioselective oxidation of spirocyclic compounds. acs.org The oxidation of spirocyclic ethers can lead to the formation of valuable lactones or other oxygenated derivatives. beilstein-journals.org Enzymatic oxidations, for instance using lyophilisate of Pleurotus sapidus, have also been successfully employed for the allylic oxidation of spirocyclic terpenoids, suggesting that biocatalytic approaches could be viable for the selective oxidation of this compound. beilstein-journals.org

Table 1: Predicted Products of a Hypothetical Oxidation of 4-(Oxan-4-yl)oxane-2,6-dione

| Oxidizing Agent | Predicted Product(s) | Reaction Conditions |

| Manganese Catalyst (e.g., Mn(CF3-PDP)) / H2O2 | Spirocyclic lactone | Mild conditions |

| Biocatalyst (e.g., Pleurotus sapidus) | Hydroxylated spirocyclic ether | Aqueous buffer, room temperature |

This table is based on the reactivity of analogous spirocyclic ethers and represents a theoretical prediction.

Reduction Reactions

The glutaric anhydride moiety is expected to be readily reducible. The reduction of dicarboxylic acid anhydrides can yield a variety of products depending on the reducing agent and reaction conditions. oup.com Strong reducing agents like lithium aluminum hydride would likely reduce both carbonyl groups to the corresponding diol. Milder reducing agents, such as sodium borohydride, might selectively reduce one carbonyl group to a hydroxyl group, leading to the formation of a lactone. Catalytic hydrogenation over a heterogeneous catalyst like hydrous zirconium oxide has been shown to reduce glutaric anhydride to the corresponding lactone and cyclic ether. oup.com

Table 2: Predicted Products of the Reduction of the Glutaric Anhydride Moiety

| Reducing Agent | Predicted Product(s) |

| Lithium Aluminum Hydride (LiAlH₄) | 4-(Oxan-4-yl)pentane-1,5-diol |

| Sodium Borohydride (NaBH₄) | 6-Hydroxy-4-(oxan-4-yl)oxan-2-one |

| Hydrous Zirconium Oxide / 2-Propanol | 6-(Oxan-4-yl)tetrahydro-2H-pyran-2-one and 2-(Oxan-4-yl)oxane |

This table illustrates the expected reduction products based on the known reactivity of glutaric anhydride.

Substitution Reactions on the Pyran Ring

While the pyran ring in the oxane moiety is generally less reactive than the anhydride ring, it could potentially undergo substitution reactions under specific conditions. The ether linkages are typically stable but can be cleaved under harsh acidic conditions. Nucleophilic substitution reactions on the pyran ring itself are generally difficult due to the electron-rich nature of the ring. However, the presence of activating groups or the use of specific catalysts could facilitate such transformations. Literature on pyran-2-one derivatives indicates that the pyran ring can undergo rearrangements and reactions with various nucleophiles, often involving ring-opening. researchgate.net While 4-(Oxan-4-yl)oxane-2,6-dione is not a pyran-2-one, these studies highlight the potential for complex reactivity within pyran-containing systems.

Spectroscopic and Advanced Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR would be essential for the structural verification of 4-(Oxan-4-yl)oxane-2,6-dione.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. Based on the structure, distinct signals would be expected for the protons on the oxane (tetrahydropyran) ring and the oxane-2,6-dione (glutaric anhydride) ring.

Oxane Ring Protons: The protons on the tetrahydropyran (B127337) ring would likely appear as complex multiplets in the upfield region of the spectrum, typically between 1.5 and 4.0 ppm. The protons adjacent to the ether oxygen (at positions 2 and 6 of the oxane ring) would be deshielded and resonate at a higher chemical shift compared to the other methylene (B1212753) protons.

Oxane-2,6-dione Ring Protons: The protons on the glutaric anhydride (B1165640) ring would also exhibit characteristic signals. The proton at the C4 position, which is attached to the oxane ring, would likely be a multiplet. The methylene protons at the C3 and C5 positions would be diastereotopic and could appear as distinct multiplets.

Integration and Coupling: The relative integration of these signals would correspond to the number of protons in each environment, and the coupling patterns (spin-spin splitting) would reveal the neighboring protons, helping to piece together the connectivity of the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule.

Carbonyl Carbons: The most downfield signals would be from the two carbonyl carbons (C2 and C6) of the dione (B5365651) ring, typically appearing in the range of 165-175 ppm.

Oxane Ring Carbons: The carbons of the tetrahydropyran ring would resonate in the aliphatic region, with the carbons adjacent to the oxygen atom (C2' and C6') appearing at a higher chemical shift (around 60-70 ppm) than the other methylene carbons.

Other Aliphatic Carbons: The remaining sp³ hybridized carbons of both rings would appear at lower chemical shifts.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign all proton and carbon signals and confirm the connectivity between the two ring systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) (Note: This table is based on theoretical predictions and typical values for similar structural motifs, as specific experimental data is not publicly available.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2, C6 (C=O) | - | ~170 |

| C4 | Multiplet | ~40-45 |

| C3, C5 | Multiplet | ~30-35 |

| C4' | Multiplet | ~35-40 |

| C3', C5' | Multiplet | ~30-35 |

| C2', C6' | Multiplet | ~65-70 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For 4-(Oxan-4-yl)oxane-2,6-dione, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₁₀H₁₄O₄) by providing a highly accurate mass measurement. Techniques like electrospray ionization (ESI) or chemical ionization (CI) would likely be used to generate the molecular ion.

The fragmentation pattern in the mass spectrum would be expected to show characteristic losses corresponding to the cleavage of the molecule. Key fragmentation pathways could include:

Loss of CO₂ (44 Da) or CO (28 Da) from the anhydride moiety.

Cleavage of the bond connecting the two rings.

Ring-opening and subsequent fragmentation of either the oxane or the dione ring.

Analysis of these fragment ions would provide strong evidence for the presence of both the tetrahydropyran and the glutaric anhydride substructures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-(Oxan-4-yl)oxane-2,6-dione would be expected to show several characteristic absorption bands.

Table 2: Expected IR Absorption Bands (Note: This table is based on characteristic frequencies for the functional groups present.)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Anhydride) | ~1820 and ~1760 | Strong |

| C-O-C (Ether) | ~1100 | Strong |

| C-H (Aliphatic) | ~2850-2950 | Medium to Strong |

The most prominent features would be the two strong carbonyl (C=O) stretching bands characteristic of a cyclic anhydride, typically appearing around 1820 cm⁻¹ and 1760 cm⁻¹. Additionally, a strong absorption band corresponding to the C-O-C stretching of the ether linkage in the tetrahydropyran ring would be expected around 1100 cm⁻¹. The presence of C-H stretching vibrations from the aliphatic portions of the molecule would also be observed.

X-ray Crystallography for Solid-State Structure Determination (for relevant derivatives)

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. google.com To perform this analysis, a suitable single crystal of the compound or a derivative must be obtained. The technique involves diffracting X-rays off the crystal lattice and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms, bond lengths, and bond angles. copernicus.org

While no crystal structure for 4-(Oxan-4-yl)oxane-2,6-dione itself is publicly available, this method would be invaluable for confirming the stereochemical relationship between the two rings if chiral centers are present, as well as the conformation of the rings in the solid state. For related oxane-dione derivatives, X-ray crystallography has been used to establish their complex three-dimensional structures.

Chromatographic Purity Analysis (e.g., GC, HPLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile compounds like 4-(Oxan-4-yl)oxane-2,6-dione. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be used. The purity would be determined by the relative area of the main peak in the chromatogram, often detected using a UV detector (if the compound has a chromophore) or a more universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). For similar compounds, purity levels are often expected to be greater than 95%. nih.gov

Gas Chromatography (GC): GC could also be used for purity analysis, potentially after derivatization to increase the volatility and thermal stability of the compound. GC coupled with a mass spectrometer (GC-MS) would provide both retention time data for purity assessment and mass spectral data for identity confirmation of the main peak and any impurities. marquette.edu

Lack of Publicly Available Research Prevents In-Depth Computational Analysis of 4-(Oxan-4-yl)oxane-2,6-dione

A comprehensive review of publicly accessible scientific literature and computational chemistry databases has revealed a significant gap in the research concerning the chemical compound 4-(Oxan-4-yl)oxane-2,6-dione. At present, there are no available scholarly articles or detailed datasets pertaining to its computational and theoretical investigations.

This absence of published studies means that critical data required for a thorough analysis—including quantum chemical calculations, conformational analysis, and molecular dynamics simulations—does not exist in the public domain. Specifically, information regarding its optimized geometry using Density Functional Theory (DFT), vibrational frequencies, electronic spectra, and Frontier Molecular Orbital (HOMO-LUMO) analysis is not available. Furthermore, studies on its conformational stability, reaction pathway modeling, and dynamic behavior have not been published.

Consequently, it is not possible to provide a detailed, evidence-based article on the computational and theoretical investigations of 4-(Oxan-4-yl)oxane-2,6-dione as per the requested outline. The generation of scientifically accurate content for the specified sections and subsections is entirely dependent on the existence of foundational research, which, in this case, is not available. Any attempt to create such an article would involve speculation and would not be based on verifiable scientific findings.

Further research and publication in peer-reviewed scientific journals are necessary to enable a detailed computational and theoretical exploration of 4-(Oxan-4-yl)oxane-2,6-dione. Until such research is conducted and disseminated, a comprehensive analysis as requested remains unfeasible.

Computational and Theoretical Investigations of 4 Oxan 4 Yl Oxane 2,6 Dione

Quantitative Structure-Activity Relationship (QSAR) Studies for Non-Biological Activities

A thorough review of scientific literature indicates that, to date, no specific Quantitative Structure-Activity Relationship (QSAR) studies have been published focusing on the non-biological activities of 4-(Oxan-4-yl)oxane-2,6-dione. The compound, a heterocyclic dicarboxylic anhydride (B1165640), possesses structural features that make it a candidate for applications in materials science, such as a monomer for polyester (B1180765) synthesis. QSAR studies in this context, often referred to as Quantitative Structure-Property Relationship (QSPR) studies, are valuable computational tools for predicting the physicochemical properties and material performance of new compounds, thereby reducing the time and cost associated with experimental synthesis and testing. nih.gov

While direct studies on 4-(Oxan-4-yl)oxane-2,6-dione are absent, a theoretical framework for a QSAR investigation can be constructed based on established methodologies applied to related chemical classes, such as other anhydrides or oxane derivatives. researchgate.netresearchgate.net Such a study would aim to build a statistically robust mathematical model that correlates variations in the molecular structure of a series of related compounds with a specific non-biological property.

Hypothetical QSAR Study Framework

A prospective QSAR study for non-biological activities would involve several key stages:

Dataset Selection: A dataset of structurally related analogues of 4-(Oxan-4-yl)oxane-2,6-dione would be required. Variations would be introduced systematically, for example, by adding substituents to the oxane or anhydride rings. The target non-biological property, such as aqueous solubility, melting point, or the rate of hydrolysis of the anhydride ring, would be experimentally measured for all compounds in the series.

Molecular Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using specialized software. nih.gov These numerical values represent different aspects of the molecular structure and are categorized as:

Topological (2D) Descriptors: Describe atomic connectivity, size, and shape (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical (3D) Descriptors: Relate to the three-dimensional arrangement of atoms (e.g., molecular surface area, volume).

Electronic Descriptors: Pertain to the electron distribution within the molecule (e.g., dipole moment, partial charges, HOMO/LUMO energies). journalirjpac.com

Physicochemical Descriptors: Include properties like the logarithm of the partition coefficient (logP) and molar refractivity.

Model Development and Validation: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a relationship is established between a subset of the calculated descriptors (independent variables) and the measured non-biological property (dependent variable). brieflands.comjppres.com The goal is to generate a predictive equation. For example, a hypothetical MLR model for predicting aqueous solubility (LogS) might look like:

LogS = c₀ + c₁(Descriptor A) - c₂(Descriptor B) + c₃(Descriptor C)*

The robustness and predictive power of the model must be rigorously validated using statistical metrics such as the coefficient of determination (R²) and the cross-validation coefficient (Q²). jppres.comnih.gov

Illustrative Data for a Hypothetical QSAR Study

To demonstrate the principle, the following tables outline hypothetical data for a QSAR study on a series of 4-(Oxan-4-yl)oxane-2,6-dione derivatives aimed at predicting a non-biological property like aqueous solubility.

Table 1: Hypothetical Dataset of 4-(Oxan-4-yl)oxane-2,6-dione Derivatives and a Target Property

| Compound ID | Substitution (R) | Experimental Solubility (LogS) | Predicted Solubility (LogS) |

| 1 | H (Parent Compound) | -2.50 | -2.55 |

| 2 | 3-methyl | -2.80 | -2.78 |

| 3 | 3-hydroxy | -2.10 | -2.15 |

| 4 | 3-fluoro | -2.65 | -2.61 |

| 5 | 3,5-dimethyl | -3.10 | -3.05 |

| 6 | 3-chloro | -2.95 | -3.01 |

Note: The data presented in this table is purely illustrative and not based on experimental results.

Table 2: Potential Molecular Descriptors and Their Hypothesized Impact on Solubility

| Descriptor Class | Example Descriptor | Hypothesized Influence on Aqueous Solubility |

| Physicochemical | LogP (Lipophilicity) | Negative correlation; higher LogP leads to lower solubility. |

| Electronic | Dipole Moment | Positive correlation; higher polarity can improve interaction with water. |

| Topological | Polar Surface Area (PSA) | Positive correlation; increased PSA from groups like -OH enhances solubility. |

| Geometrical | Molecular Volume | Negative correlation; larger molecules may have lower solubility. |

Such a QSAR model, once properly developed and validated, could be used to predict the properties of novel, unsynthesized derivatives of 4-(Oxan-4-yl)oxane-2,6-dione, guiding the design of new molecules with desired characteristics for specific non-biological applications.

Applications and Role As a Chemical Synthon in Advanced Materials and Synthesis

Building Block in Complex Organic Molecule Synthesis

In organic chemistry, the synthesis of complex molecules relies on the strategic assembly of smaller, well-defined chemical units known as building blocks. biosynth.com 4-(Oxan-4-yl)oxane-2,6-dione serves as such a building block, offering a rigid, three-dimensional spiro-heterocyclic core. The anhydride (B1165640) portion of the molecule is highly reactive, allowing for its incorporation into larger structures, while the dual-oxane ring system imparts specific conformational and stereochemical properties.

The synthesis of novel compounds often involves leveraging the inherent reactivity of such building blocks. The anhydride ring can undergo nucleophilic attack, enabling chemists to forge new bonds and construct elaborate molecular architectures. This makes it a valuable intermediate for introducing the unique oxane-spiro-oxane motif into a variety of molecular frameworks, potentially influencing the biological or material properties of the final product.

Role in Polymer Chemistry and Polymer Modifications

The structure of 4-(Oxan-4-yl)oxane-2,6-dione, specifically its cyclic anhydride functionality, makes it a prime candidate for use in polymer synthesis and modification. Cyclic anhydrides are well-established monomers and reactants in the polymer industry.

Linear polyesters are conventionally synthesized through the polycondensation of diols with dicarboxylic acids or their derivatives, such as anhydrides. tri-iso.com 4-(Oxan-4-yl)oxane-2,6-dione can function as a monomer in ring-opening polymerization reactions with diols. The reaction, initiated by the diol's hydroxyl group attacking one of the carbonyl carbons of the anhydride, would lead to the formation of a linear polyester (B1180765).

This process would incorporate the spiro[oxane-4,4'-pyran] backbone into the polymer chain, creating a novel polyester with potentially distinct properties compared to those made from simpler anhydrides. The bulky, non-planar spiro structure could disrupt chain packing, leading to polymers with lower crystallinity, increased solubility, and modified mechanical properties like enhanced flexibility.

Table 1: Potential Polyester Synthesis via Ring-Opening Polymerization

| Monomer 1 | Monomer 2 (Diol) | Potential Resulting Polyester Structure Unit | Anticipated Property Influence |

|---|---|---|---|

| 4-(Oxan-4-yl)oxane-2,6-dione | Ethylene Glycol | -[-O-CH₂-CH₂-O-C(=O)-CH₂-CH(C₅H₉O)-CH₂-C(=O)-]- | Introduction of a bulky spiro group may increase amorphous character. |

| 4-(Oxan-4-yl)oxane-2,6-dione | 1,4-Butanediol | -[-O-(CH₂)₄-O-C(=O)-CH₂-CH(C₅H₉O)-CH₂-C(=O)-]- | Longer diol chain combined with the spiro center could enhance flexibility. |

| 4-(Oxan-4-yl)oxane-2,6-dione | 1,6-Hexanediol | -[-O-(CH₂)₆-O-C(=O)-CH₂-CH(C₅H₉O)-CH₂-C(=O)-]- | Further increase in flexibility and potential for altered thermal properties. |

Cyclic anhydrides are widely used as curing agents, or hardeners, for epoxy resins. appliedpoleramic.comyoutube.com The curing process involves the ring-opening of the anhydride by hydroxyl groups present on the epoxy resin backbone or by a catalyst. researchgate.netpolymerinnovationblog.com This initial reaction forms a carboxylic acid group, which then reacts with an epoxy group, generating a new hydroxyl group that can continue the reaction cycle. tri-iso.com This cascade of reactions creates a highly cross-linked, three-dimensional thermoset polymer network. youtube.com

4-(Oxan-4-yl)oxane-2,6-dione can theoretically be employed as such a curing agent. Its integration into an epoxy matrix would introduce the spiro-bis-oxane structure into the cross-linked network. This could offer several advantages over traditional anhydride hardeners, such as:

Lowered Viscosity: The addition of liquid anhydrides can significantly lower the viscosity of the mixed resin system, which is beneficial for processing. appliedpoleramic.com

Modified Thermal and Mechanical Properties: The bulky, aliphatic cyclic structure could enhance the thermal stability and alter the mechanical toughness of the cured resin. appliedpoleramic.comyoutube.com

Improved Adhesion and Flexibility: The polar ether linkages in the oxane rings might improve adhesion to certain substrates and increase the flexibility of the final material, reducing brittleness.

The complex reaction mechanism is influenced by factors like the type of catalyst used, cure temperature, and the ratio of anhydride to epoxy. appliedpoleramic.comresearchgate.net

Preparation of Functional Materials and Derivatives

The chemical reactivity of the anhydride ring in 4-(Oxan-4-yl)oxane-2,6-dione is a gateway to a wide array of derivatives and functional materials. researchgate.netresearchgate.net The ring can be readily opened by various nucleophiles to create derivatives with tailored properties. This process of derivatization is a common strategy for converting basic building blocks into materials with specific, high-value functions. google.comnih.gov

For instance, reacting the compound with an alcohol (alcoholysis) would yield a mono-ester that also contains a free carboxylic acid group. Reaction with an amine (aminolysis) would produce an amide-acid. These new bifunctional molecules can then serve as monomers for further polymerization or be attached to other molecules or surfaces. The stable spiro-oxane core remains intact, providing a unique structural element to the resulting material. This approach allows for the synthesis of new surfactants, coating agents, or other specialty chemicals where the specific shape and polarity of the oxane groups are advantageous.

Table 2: Derivatization of 4-(Oxan-4-yl)oxane-2,6-dione

| Reactant | Reaction Type | Functional Groups in Product | Potential Application of Derivative |

|---|---|---|---|

| Methanol (B129727) | Alcoholysis | Ester, Carboxylic Acid | Plasticizer, Monomer for polyesters |

| Ethylamine | Aminolysis | Amide, Carboxylic Acid | Monomer for polyamides, Surfactant |

| Water | Hydrolysis | Di-carboxylic Acid | Chelating agent, Monomer |

Utility in Chemical Probe Development (non-biological target emphasis)

A chemical probe is a small molecule used to study and manipulate a system of interest. nih.govrsc.org While often used in biology, probes can also be designed for non-biological targets, such as detecting metal ions, characterizing material surfaces, or investigating catalytic processes. The design of such a probe requires a scaffold molecule that can be modified to include a reporter group (e.g., a fluorophore) and a target-binding group. researchgate.net

4-(Oxan-4-yl)oxane-2,6-dione presents a promising, albeit theoretical, scaffold for such non-biological probes. The anhydride functionality provides a convenient chemical handle for attaching reporter molecules or surface-active groups through stable ester or amide linkages. The two oxane rings, with their ether oxygens, could act as a chelating moiety for specific metal ions or form hydrogen bonds with mineral surfaces. By attaching a fluorescent tag to the anhydride ring, one could potentially create a sensor that signals the presence of a target metal ion through changes in its fluorescence upon binding to the oxane portion of the molecule. This hypothetical application highlights the potential for converting this building block into sophisticated tools for materials and analytical science.

Future Research Directions and Potential Innovations in 4 Oxan 4 Yl Oxane 2,6 Dione Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The future synthesis of 4-(Oxan-4-yl)oxane-2,6-dione and its derivatives will likely prioritize green and sustainable methodologies. Current approaches to similar heterocyclic frameworks often rely on multi-step sequences and harsh reagents. Future research could explore more efficient pathways.

One promising avenue is the development of one-pot or tandem reactions that minimize waste and purification steps. For instance, a one-pot C-C and C-O bond formation strategy under Lewis acidic conditions has been successful for creating other spirocyclic lactones. rsc.org Adapting such a method, perhaps starting from readily available dicarboxylic acids and diols, could provide a more direct route to the 4-(Oxan-4-yl)oxane-2,6-dione core.

Furthermore, the principles of green chemistry, such as the use of non-toxic solvents and catalysts, will be paramount. organic-chemistry.orgoaepublish.comnih.gov Research into catalytic systems that operate under mild conditions is crucial. For example, an efficient and high-yielding synthesis of cyclic anhydrides from dicarboxylic acids has been developed using a catalyst prepared in situ from MgCl2 and dialkyl dicarbonates. dr-dral.comnih.gov Exploring similar catalytic systems for the formation of the anhydride (B1165640) portion of the target molecule could lead to more sustainable production methods. The use of microwave-assisted synthesis could also significantly accelerate reaction times and improve yields for spiro heterocycles. u-tokyo.ac.jp

| Synthesis Strategy | Potential Advantage | Relevant Analogs |

| One-pot C-C/C-O bond formation | Reduced steps, less waste | Spiro(tri or tetra)cyclic lactones rsc.org |

| In-situ catalyst for anhydride formation | Mild conditions, high yield | Cyclic anhydrides from dicarboxylic acids dr-dral.comnih.gov |

| Microwave-assisted synthesis | Faster reactions, improved yields | Various spiro heterocyclic compounds u-tokyo.ac.jp |

| Iron-catalyzed spirocyclization | Use of inexpensive, earth-abundant metal | Spirocyclic bis-heterocycles nih.gov |

Exploration of Novel Catalytic Transformations for Functionalization

The functionalization of the 4-(Oxan-4-yl)oxane-2,6-dione scaffold is key to unlocking its potential. The saturated oxane rings present a challenge for traditional organic reactions, making the development of novel catalytic C-H functionalization methods a high-priority research area.

Recent advancements in photocatalytic hydrogen atom transfer (HAT) have enabled the metal-free functionalization of saturated heterocycles. researchgate.net Such methods could be applied to selectively introduce functional groups onto the oxane moieties of the target compound. Additionally, copper-catalyzed C-H functionalization has shown promise for tetrahydropyran (B127337) (THP) rings, offering a potential route to derivatize the oxane rings in 4-(Oxan-4-yl)oxane-2,6-dione. rsc.org Platinum-catalyzed allylic C-H alkylation also presents a powerful tool for modifying related tetrahydropyran structures. chinesechemsoc.org

The anhydride ring offers another handle for functionalization. Catalytic ring-opening reactions are a well-established method for transforming anhydrides into a variety of other functional groups. tue.nlrsc.org Research into novel catalysts, such as zirconium (IV) complexes that have been used for the ring-opening copolymerization of anhydrides and epoxides, could lead to new ways of modifying the lactone portion of the molecule, potentially leading to the formation of novel polyesters. nih.govresearchgate.net

Design and Synthesis of New Derivatives with Tailored Chemical Properties

The modular nature of 4-(Oxan-4-yl)oxane-2,6-dione allows for the design and synthesis of a vast library of derivatives with tailored properties. By introducing different substituents onto the oxane or lactone rings, properties such as solubility, reactivity, and biological activity can be fine-tuned.

For example, the synthesis of spiro-lactones is an active area of research, with many derivatives showing interesting biological activities. researchgate.netnih.gov By analogy, derivatives of 4-(Oxan-4-yl)oxane-2,6-dione could be designed as potential therapeutic agents. The incorporation of ether linkages can improve the metabolic stability and lipophilicity of drug molecules. nih.gov The synthesis of derivatives of 2,7-dioxaspiro[4.4]nonane-1,6-dione, a structurally related compound, has been explored for applications in pharmaceuticals and materials science. ontosight.aiontosight.ai A gold(I)-catalyzed synthesis of 3,8-diaryl-idene-2,7-dioxaspiro[4.4]nonane-1,6-diones has been shown to be highly efficient. nih.govresearchgate.net

The synthesis of spirocyclic ethers is also of great interest due to their presence in many bioactive natural products. nih.govacs.org Copper-catalyzed methods have been developed for the enantioselective synthesis of spirocyclic ethers, which could be adapted to produce chiral derivatives of 4-(Oxan-4-yl)oxane-2,6-dione. researchgate.netnih.govacs.org

| Derivative Class | Potential Application | Synthetic Approach |

| Substituted spiro-lactones | Therapeutic agents | Organocatalytic asymmetric synthesis oaepublish.com |

| Functionalized oxane rings | Modified solubility and reactivity | Catalytic C-H functionalization researchgate.netrsc.org |

| Spiro-ether derivatives | Bioactive compounds | Copper-catalyzed enantioselective carboetherification nih.gov |

| Polymeric derivatives | Novel materials | Ring-opening copolymerization nih.govresearchgate.net |

Integration into Supramolecular Assemblies and Nanostructures

The unique three-dimensional structure of 4-(Oxan-4-yl)oxane-2,6-dione makes it an intriguing building block for supramolecular chemistry and the construction of nanostructures. The ether oxygen atoms can potentially act as hydrogen bond acceptors or coordinate with metal ions, similar to crown ethers. nih.govresearchgate.net

Future research could explore the self-assembly of 4-(Oxan-4-yl)oxane-2,6-dione into well-defined architectures, such as molecular cages or polymers. The spirocyclic nature of the molecule could enforce specific spatial arrangements, leading to materials with interesting host-guest properties. The integration of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could also be investigated, potentially leading to materials with applications in gas storage, separation, or catalysis. While direct studies are lacking, the principles of supramolecular chemistry suggest that the rigid, three-dimensional scaffold of this molecule could lead to novel assembled structures.

Advanced Spectroscopic Characterization of Excited States and Reaction Intermediates

A thorough understanding of the photophysical properties of 4-(Oxan-4-yl)oxane-2,6-dione is essential for its potential application in areas such as photochemistry and materials science. Advanced spectroscopic techniques will be crucial for characterizing its excited states and any transient reaction intermediates.

Time-resolved spectroscopy can be employed to study the dynamics of excited states, providing information on fluorescence lifetimes and quantum yields. acs.org The photophysical properties of spiro compounds can be complex, with some exhibiting dual emission or solvatochromism. dr-dral.commdpi.com Investigating how the solvent environment affects the absorption and emission spectra of 4-(Oxan-4-yl)oxane-2,6-dione could reveal insights into its electronic structure and excited-state behavior. nih.gov

Computational methods, such as time-dependent density functional theory (TD-DFT), can be used in conjunction with experimental data to model the electronic transitions and predict the spectroscopic properties of the molecule and its derivatives. latrobe.edu.au Such studies would be invaluable for understanding the nature of its excited states and for designing new molecules with specific photophysical characteristics.

Multi-Scale Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of 4-(Oxan-4-yl)oxane-2,6-dione, guiding experimental efforts and accelerating the discovery of new applications.

Density Functional Theory (DFT) calculations can be used to determine the ground-state geometry, vibrational frequencies, and electronic structure of the molecule. acs.org This information is fundamental for understanding its stability and reactivity. For instance, computational studies on spiroepoxy-β-lactones have provided insights into their unexpected stability. nih.govresearchgate.netthieme-connect.de Similar analyses of 4-(Oxan-4-yl)oxane-2,6-dione could reveal important structural and electronic features.

Investigating reaction mechanisms through computational modeling can elucidate the pathways of synthetic transformations and functionalizations. acs.orgnih.govacs.orgorganic-chemistry.org This can help in optimizing reaction conditions and designing more efficient synthetic routes.

Furthermore, multi-scale modeling approaches can be employed to bridge the gap between molecular properties and macroscopic behavior. acs.orgntu.edu.sgfrontiersin.orgacademie-sciences.fr For example, molecular dynamics simulations could be used to study the conformation of the molecule in solution or its interaction with other molecules in a supramolecular assembly. Machine learning techniques are also emerging as powerful tools for predicting spectroscopic properties and reaction outcomes, which could be applied to accelerate the exploration of the chemical space around this novel spirocyclic compound. nih.gov

| Computational Method | Application to 4-(Oxan-4-yl)oxane-2,6-dione |

| Density Functional Theory (DFT) | Prediction of geometry, stability, and electronic structure acs.org |

| Time-Dependent DFT (TD-DFT) | Modeling of excited states and spectroscopic properties latrobe.edu.au |

| Reaction Pathway Modeling | Elucidation of synthetic and functionalization mechanisms acs.orgnih.gov |

| Molecular Dynamics (MD) | Simulation of conformational behavior and intermolecular interactions frontiersin.org |

| Machine Learning (ML) | Prediction of properties and reaction outcomes nih.gov |

Q & A

Q. What experimental design strategies are optimal for synthesizing 4-(Oxan-4-yl)oxane-2,6-dione?

To optimize synthesis, employ factorial design to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design allows testing three factors at two levels each, identifying interactions between variables (e.g., solvent effects on cyclization efficiency). Pre-experimental screening (e.g., solubility tests) ensures feasibility . Post-synthesis, validate purity via HPLC or NMR, comparing retention times/shifts to literature (e.g., CAS RN cross-referencing in SciFinder) .

Q. How can spectroscopic data contradictions arise during characterization, and how should they be resolved?

Discrepancies in NMR or IR spectra often stem from solvent effects, tautomerism, or impurities. For example, unexpected peaks in -NMR may indicate residual solvents or byproducts. Resolve by:

Q. What are best practices for designing a scalable synthesis protocol?

Adopt quasi-experimental design principles to balance lab-scale feasibility and scalability. For instance:

- Test batch reactions under controlled conditions (e.g., reflux vs. microwave-assisted synthesis).

- Optimize workup steps (e.g., solvent recycling via membrane filtration ).

- Use pilot-scale reactors to assess heat/mass transfer limitations (e.g., stirred-tank vs. microreactor systems) .

Advanced Research Questions

Q. How can computational modeling improve reaction mechanism elucidation for 4-(Oxan-4-yl)oxane-2,6-dione derivatization?

Integrate density functional theory (DFT) and molecular dynamics simulations to:

Q. What statistical methods address contradictions in catalytic efficiency data across studies?

Apply factorial ANOVA to deconfound variables (e.g., catalyst type vs. solvent polarity). For example:

Q. How can interdisciplinary approaches enhance applications in chemical biology?

Combine chemical biology and glycomics methodologies:

- Use 4-(Oxan-4-yl)oxane-2,6-dione as a glycosylation inhibitor in enzyme assays (e.g., glycosidase inhibition studies).

- Pair with molecular docking to validate binding affinities to target proteins (e.g., lectins).

- Correlate structural modifications (e.g., oxane ring substitution) with bioactivity via QSAR modeling .

Methodological Guidelines

7. Designing cross-disciplinary experiments for functional group stability analysis:

- Independent variables : pH, temperature, oxidizing agents.

- Dependent variables : Degradation rate (HPLC), functional group integrity (FTIR).

- Protocol :

8. Validating synthetic routes using green chemistry metrics:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.